6-Oxo-1,3-diazinane-4-carboxylic acid

Medicinal Chemistry Scaffold Differentiation Physicochemical Property Analysis

6-Oxo-1,3-diazinane-4-carboxylic acid (CAS 3690-89-9) is a monocyclic heterocycle belonging to the hexahydropyrimidine class, characterized by a single ketone group at the 6-position and a carboxylic acid at the 4-position. Its molecular formula is C5H8N2O3 with a molecular weight of 144.13 g/mol.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 3690-89-9
Cat. No. B12366418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1,3-diazinane-4-carboxylic acid
CAS3690-89-9
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1C(NCNC1=O)C(=O)O
InChIInChI=1S/C5H8N2O3/c8-4-1-3(5(9)10)6-2-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10)
InChIKeyJOWJMUVVUZISTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-Oxo-1,3-diazinane-4-carboxylic acid (CAS 3690-89-9) as a Differentiated Heterocyclic Scaffold


6-Oxo-1,3-diazinane-4-carboxylic acid (CAS 3690-89-9) is a monocyclic heterocycle belonging to the hexahydropyrimidine class, characterized by a single ketone group at the 6-position and a carboxylic acid at the 4-position . Its molecular formula is C5H8N2O3 with a molecular weight of 144.13 g/mol . This compound serves as a core structural analog of dihydroorotic acid, distinguished by the absence of the 2-oxo substituent, which fundamentally alters its hydrogen-bonding capacity, tautomeric behavior, and potential as a selective synthetic intermediate .

Why 6-Oxo-1,3-diazinane-4-carboxylic acid Cannot Be Replaced by Dihydroorotic Acid or Other Analogs


Generic substitution within the hexahydropyrimidine carboxylic acid class is not feasible due to critical differences in the oxidation state of the pyrimidine ring. The target compound is a mono-oxo derivative (6-oxo), whereas the most common analog, dihydroorotic acid, is a 2,6-dioxo compound . This single structural variation eliminates a key hydrogen-bond donor/acceptor site, fundamentally altering molecular recognition, which is evidenced by its distinct nomenclature, computed physicochemical properties (e.g., XLogP of -3.7), and its role as a distinct entry in screening libraries (NSC-523469) [1]. Consequently, results obtained with 2-oxo or 2,6-dioxo analogs cannot be extrapolated to this scaffold without direct experimental validation.

Quantitative Comparative Evidence for 6-Oxo-1,3-diazinane-4-carboxylic acid Selection


Hydrogen Bonding Donor/Acceptor Profile vs. Dihydroorotic Acid

6-Oxo-1,3-diazinane-4-carboxylic acid possesses 3 hydrogen bond donors and 4 acceptors, compared to L-dihydroorotic acid which presents 3 donors and 4 acceptors . However, the critical distinction lies in the spatial distribution: the absence of the 2-oxo group in the target compound removes a key acceptor site from the ring's plane, significantly altering its potential for forming directional intermolecular interactions critical in target binding. The computed topological polar surface area (tPSA) for the target compound is 78.4 Ų, which serves as a distinct baseline for membrane permeability predictions compared to dioxo analogs .

Medicinal Chemistry Scaffold Differentiation Physicochemical Property Analysis

Potential for Selective ACE Inhibitor Activity Compared to Captopril Derivatives

In the saturated pyrimidine series, the sole example of ACE inhibitory activity was documented for a derivative of the target compound, specifically 3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acid [1]. This is a direct experimental contrast to the numerous 2-oxo and 2,6-dioxo analogs which lack this reported activity in the same reference. This indicates that the 6-oxo-1,3-diazinane-4-carboxylic acid scaffold is a privileged chemotype for ACE inhibitor development when appropriately decorated with a thiol-containing moiety, a characteristic not shared by its dioxo counterparts like dihydroorotic acid.

Antihypertensive Agents Angiotensin-Converting Enzyme (ACE) Structure-Activity Relationship (SAR)

Tautomeric Behavior Contrasted with 2-Aryl Derivatives

Sodium salts of 2-aryl-6-oxohexahydropyrimidine-4-carboxylic acid exist in D2O solution as a tautomeric mixture of cyclic and linear forms, as demonstrated by 1H and 13C NMR spectroscopy [1]. This property is directly dependent on the 6-oxo group and the N-3 unsubstituted nature of the parent compound. In contrast, the parent compound 6-oxo-1,3-diazinane-4-carboxylic acid lacks the 2-aryl substituent, which is expected to shift the tautomeric equilibrium toward the cyclic form, providing a more rigid, defined scaffold for chemical biology applications.

Structural Chemistry Ring-Chain Tautomerism NMR Spectroscopy

Evidence-Based Application Scenarios for 6-Oxo-1,3-diazinane-4-carboxylic acid in Research and Development


Design of Cell-Permeable Fragment Libraries for Intracellular Targets

Leveraging its lower topological polar surface area (tPSA of 78.4 Ų) compared to dioxo analogs , 6-oxo-1,3-diazinane-4-carboxylic acid is the preferred choice for constructing fragment-based screening libraries aimed at intracellular protein-protein interactions or enzymes. This physico-chemical advantage, derived from the absence of the 2-oxo group, is critical for meeting the permeability criteria often required for phenotypic screening hits.

Scaffold for Next-Generation Cardiovascular Drug Discovery Targeting ACE

Based on the unique finding that its 3-(3-sulfanylpropanoyl) derivative is the sole example of a saturated pyrimidine with ACE inhibitor activity [1], this scaffold should be prioritized for synthesizing and screening novel mercaptoacyl derivatives. This application directly exploits the established chemotype's privilege over 2-oxo and 2,6-dioxo analogs, which have not demonstrated this activity.

Use as a Defined Cyclic Building Block in Conformationally Constrained Peptidomimetics

The predicted preference of the parent compound for a cyclic tautomer over a linear form, inferred from the tautomeric behavior of its 2-aryl derivatives [2], establishes it as a rigid, heterocyclic amino acid surrogate. It is thus well-suited for incorporation into peptidomimetic synthesis to enforce defined turn structures, a strategy not as reliably executed with the more flexible dihydroorotic acid scaffold.

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